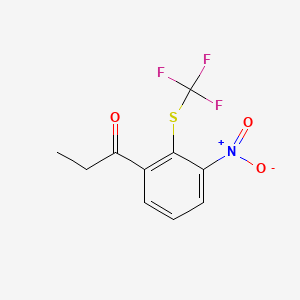

1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with a nitro (-NO₂) group at position 3 and a trifluoromethylthio (-SCF₃) group at position 2. The propan-1-one moiety is attached to the aromatic ring, forming a ketone functional group.

Properties

Molecular Formula |

C10H8F3NO3S |

|---|---|

Molecular Weight |

279.24 g/mol |

IUPAC Name |

1-[3-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F3NO3S/c1-2-8(15)6-4-3-5-7(14(16)17)9(6)18-10(11,12)13/h3-5H,2H2,1H3 |

InChI Key |

DBHRBSNCXSXMGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- Aromatic precursors such as 2-(trifluoromethylthio)aniline or related substituted phenyl compounds.

- Nitrating agents (e.g., nitric acid or mixed acid systems) for electrophilic aromatic substitution.

- Alkylating agents or acylating reagents to introduce the propanone side chain.

- Oxidizing agents such as chromic anhydride or sodium dichromate for oxidation of alcohol intermediates to ketones.

- Solvents including methylene dichloride, ether, or aqueous media depending on the step.

Oxidation of Alcohol Intermediates to Ketone

A notable method involves the oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propyl alcohol to the corresponding ketone using chromic anhydride in an acidic medium with methylene dichloride as solvent. The reaction is conducted at 25–55°C, optimally at 45°C, for 3–5 hours. The molar ratio of alcohol to oxidant is approximately 1:1.3–1.6. This method yields high purity products with improved conversion efficiency and is suitable for industrial scale-up due to mild conditions and recyclable solvents.

| Parameter | Condition |

|---|---|

| Oxidizing agent | Chromic anhydride acid solution |

| Solvent | Methylene dichloride or ether |

| Temperature | 25–55°C (optimum 45°C) |

| Reaction time | 3–5 hours |

| Molar ratio (alcohol:oxidant) | 1:1.3–1.6 |

| Yield | ~85% |

| Product purity | 27–37% (depending on purification) |

- Dissolve 20.4 g of 1-[3-(trifluoromethyl)phenyl]-2-propyl alcohol in 50 mL ether.

- Add dropwise 50 mL of sodium dichromate acid solution (prepared from 100 g sodium dichromate and 136 g sulfuric acid in 500 mL water) at 40°C.

- Stir mechanically for 4–6 hours.

- Separate ether layer, dry over anhydrous magnesium sulfate, evaporate solvent under reduced pressure.

- Purify by distillation to obtain yellow transparent liquid with ~85% yield.

Electrophilic Aromatic Substitution for Nitro Group Introduction

The nitro group is introduced via controlled nitration of the trifluoromethylthio-substituted aromatic ring. Reaction conditions such as temperature, acid concentration, and nitrating agent ratio are carefully controlled to achieve selective substitution at the desired position (meta to trifluoromethylthio group). This step is critical to obtain the 3-nitro substitution pattern.

Alkylation or Acylation to Form Propan-1-one Moiety

The propan-1-one side chain can be introduced via Friedel-Crafts acylation or via alkylation of the aromatic ring with appropriate reagents, followed by oxidation if necessary. For example, 1-(3-bromopropyl)-3-nitro-2-(trifluoromethylthio)benzene can be synthesized as an intermediate, which upon further oxidation or substitution yields the target ketone.

Comparative Analysis of Preparation Routes

| Preparation Step | Method Description | Advantages | Limitations |

|---|---|---|---|

| Oxidation of Alcohol to Ketone | Chromic anhydride oxidation in methylene dichloride or ether | High yield (~85%), mild conditions, scalable | Requires handling of chromium reagents |

| Nitration | Electrophilic aromatic substitution with nitric acid | Selective introduction of nitro group | Requires precise control to avoid over-nitration |

| Alkylation/Acylation | Friedel-Crafts or nucleophilic substitution routes | Direct introduction of propanone side chain | May require multiple steps and purification |

| Diazotization and coupling (related compounds) | Diazotization of amines followed by reaction with isopropenyl acetate (for related trifluoromethyl phenyl ketones) | Uses readily available starting materials | Specific to related compounds, not direct for nitro-trifluoromethylthio derivatives |

Research Results and Product Characterization

- Gas chromatography-mass spectrometry (GC-MS) confirms the structure and purity of the ketone product.

- Yields reported in oxidation steps reach approximately 85%, with purity varying based on purification methods.

- The combination of trifluoromethylthio and nitro groups imparts distinct chemical reactivity, confirmed by spectroscopic analysis.

- Industrial synthesis benefits from optimized reaction times (~4 hours) and moderate temperatures (around 45°C), balancing yield and energy consumption.

Chemical Reactions Analysis

1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group and trifluoromethylthio group play crucial roles in its reactivity and binding affinity. The pathways involved in its action are still under investigation, with studies focusing on its potential effects on cellular processes and enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one, differing in substituent type, position, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Propan-1-one Derivatives

*Calculated based on molecular formula.

Structural Differences and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups are strongly electron-withdrawing, enhancing the electrophilicity of the ketone group.

- Substituent Position : The trifluoromethylthio group at position 2 in the target compound may induce steric hindrance compared to its position 4 isomer (e.g., 1-(4-(Trifluoromethylthio)phenyl)propan-1-one), affecting crystal packing or interaction with biological targets .

Physicochemical Properties

- Molecular Weight and Boiling Points : The iodine-substituted derivative (360.13 g/mol) has the highest molecular weight due to the heavy atom, while the methylthio analog (180.27 g/mol) is the lightest . Boiling points correlate with molecular weight and polarity; for example, 1-(4-(Trifluoromethylthio)phenyl)propan-1-one has a predicted boiling point of 225.3±40.0 °C .

- Density: The trifluoromethylthio group increases density (e.g., 1.28 g/cm³ for the 4-substituted isomer) compared to non-halogenated analogs .

Biological Activity

1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1804238-62-7, is a compound characterized by its unique molecular structure, which includes a trifluoromethylthio group and a nitro group attached to a phenyl ring. This composition contributes to its notable biological activities, making it a subject of interest in pharmaceutical research.

- Molecular Formula: C10H8F3NO3S

- Molecular Weight: 279.24 g/mol

- Structure: The compound features a trifluoromethylthio group that enhances its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, showing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus mycoides | 4.88 µg/mL |

| Escherichia coli | Varies |

| Candida albicans | Varies |

These results suggest that the compound could be effective in treating infections caused by these microorganisms .

Anticancer Activity

The compound's anticancer potential has been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The findings are summarized below:

| Cell Line | IC50 (μM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| PACA2 | 22.4 | 52.1 |

| HCT116 | 17.8 | 52.1 |

| HePG2 | 12.4 | 52.1 |

The compound demonstrated lower IC50 values compared to Doxorubicin, indicating its potential as an effective anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that the trifluoromethylthio group facilitates binding to proteins involved in critical pathways like apoptosis and cell proliferation.

Gene Expression Studies

Gene expression analysis revealed that treatment with this compound led to the down-regulation of several key genes associated with cancer progression:

- PALB2 : Involved in DNA repair.

- BRCA1 and BRCA2 : Tumor suppressor genes.

- EGFR and KRAS : Oncogenes implicated in various cancers.

These findings underscore the compound's potential role in modulating gene expression related to tumor growth and survival .

Case Studies and Research Findings

In a recent study, researchers synthesized various derivatives of trifluoromethylthio compounds and evaluated their biological activities. The results highlighted the importance of structural modifications on biological efficacy:

- Compounds with different substitutions exhibited varying degrees of antibacterial and anticancer activities.

- The presence of trifluoromethyl groups consistently enhanced potency compared to non-fluorinated analogs.

This evidence supports the hypothesis that trifluoromethyl groups play a crucial role in increasing the biological activity of organic compounds .

Q & A

Q. What synthetic methodologies are effective for preparing 1-(3-Nitro-2-(trifluoromethylthio)phenyl)propan-1-one and related analogs?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation (analogous to and ), where a ketone reacts with a substituted aldehyde under basic conditions. For example, trifluoromethylthio-substituted aldehydes may react with propan-1-one derivatives in ethanol/NaOH at room temperature to form the target compound . Alternative routes include oxidation of alcohols (e.g., using PCC, as in ) or Friedel-Crafts acylation with nitro-substituted aryl halides. Solvents like ethanol or methanol, coupled with heating (60–80°C), are critical for optimizing yields .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C-APT NMR to resolve aromatic proton environments and confirm substitution patterns (e.g., distinguishing nitro and trifluoromethylthio groups) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine crystal structures and analyze bond lengths/angles, particularly for resolving dynamic effects (e.g., ring puckering) .

- UV-Vis Spectroscopy : Correlate absorption maxima (e.g., ~267 nm for para-substituted analogs) with electronic transitions influenced by nitro and sulfur-containing groups .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data or structural assignments?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, X-ray, and HRMS data. For example, highlights how UV alone misled bromine position assignment, necessitating H NMR coupling constants for para/meta distinction .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts or IR vibrations, cross-referencing with experimental data (e.g., PubChem’s InChI descriptors in ) .

Q. What is the impact of substituents (e.g., nitro, trifluoromethylthio) on reactivity and electronic properties?

- Methodological Answer :

- Electron-Withdrawing Effects : Nitro groups reduce electron density at the phenyl ring, affecting electrophilic substitution rates. Trifluoromethylthio groups introduce steric bulk and lipophilicity, altering solubility and biological activity .

- Comparative Studies : Synthesize analogs (e.g., replacing trifluoromethylthio with chloro or methoxy groups) and compare reaction kinetics (e.g., Claisen-Schmidt condensation rates) or spectroscopic trends .

Q. What computational tools are recommended for studying this compound’s molecular interactions?

- Methodological Answer :

- Molecular Docking : Use PubChem’s 3D conformers () to predict binding affinities with biological targets (e.g., enzymes).

- Quantum Mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior or charge transfer properties, leveraging software like Gaussian or ORCA .

Q. How do solvent and reaction conditions influence synthetic outcomes?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions, while ethanol/water mixtures favor condensation reactions ().

- Temperature Optimization : Higher temperatures (80–100°C) improve yields in sluggish reactions but may promote side products (e.g., over-oxidation). Monitor via TLC or HPLC .

Q. Why do biological activity profiles vary among structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify substituents systematically (e.g., nitro position, sulfur oxidation state) and assay against targets (e.g., cytochrome P450 enzymes). and demonstrate how trifluoromethyl groups enhance metabolic stability compared to chloro analogs .

- Pharmacokinetic Studies : Evaluate logP and membrane permeability using in vitro models (e.g., Caco-2 cells), correlating with substituent hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.